molecular formula C9H16N2OS B13158782 3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B13158782
M. Wt: 200.30 g/mol
InChI Key: FFQHSHKCNPVLKO-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol (CAS: 1876771-90-2) is a thiazole-containing compound with the molecular formula C₉H₁₆N₂OS and a molecular weight of 200.30 g/mol . Its structure features a 5-methyl-1,3-thiazole ring linked to a propan-1-ol backbone bearing dimethyl and amino substituents. This compound’s hydroxyl and amino groups enhance hydrophilicity, suggesting possible applications in drug design where solubility and target binding are prioritized.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C9H16N2OS/c1-6-4-11-8(13-6)7(12)9(2,3)5-10/h4,7,12H,5,10H2,1-3H3

InChI Key

FFQHSHKCNPVLKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(C(C)(C)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-2-methylpropan-1-ol with 2-bromo-5-methylthiazole under basic conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of 3-keto-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-one.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or activating their functions. The thiazole ring can interact with aromatic residues in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Thiazole vs. Thiadiazole Derivatives
  • 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones (): These derivatives replace the thiazole ring with a 1,2,4-thiadiazole system. Thiadiazoles exhibit higher electron-withdrawing capacity due to additional nitrogen atoms, which may alter reactivity in Gewald and Dimroth reactions compared to thiazoles .
Thiazole vs. Oxazole Derivatives
  • Ligand L1 (4-((2-hydroxybenzylidene)-amino-N-(5-methyl-1,2-oxazol-3-yl)benzene sulphonamide) (): Replacing thiazole with oxazole (oxygen instead of sulfur) reduces aromaticity and polarizability. Despite this, L1 demonstrates superior cytotoxicity (IC₅₀: ~15 μM) against MDA-MB-231 breast cancer cells compared to thiazole-containing L3 (~25 μM), suggesting oxazole’s electron-rich oxygen enhances DNA binding or receptor interactions .
Benzothiazole and Benzimidazole Analogs
  • 3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol (): Imidazole’s dual nitrogen atoms enable stronger hydrogen bonding, which may enhance receptor affinity but reduce metabolic stability relative to thiazole derivatives .

Computational and Physicochemical Properties

  • Electrostatic Potential (ESP) Analysis: Using Multiwfn (), the thiazole ring’s electron-rich sulfur atom creates localized negative charges, favoring π-π stacking or hydrogen bonding.
  • Solubility and LogP: The target compound’s hydroxyl and amino groups likely lower its LogP (predicted ~1.2) compared to benzothiazole derivatives (LogP ~2.5), improving aqueous solubility but possibly limiting membrane permeability .

Biological Activity

3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol (CAS No. 1858065-82-3) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula for 3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is C9H16N2OSC_9H_{16}N_2OS, with a molecular weight of 200.30 g/mol. The compound contains a thiazole ring, which is known for its biological activity in various therapeutic areas.

PropertyValue
CAS Number 1858065-82-3
Molecular Formula C₉H₁₆N₂OS
Molecular Weight 200.30 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole moiety in 3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol suggests potential efficacy against various bacterial strains. A study highlighted that similar thiazole compounds demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further exploration of this compound's antimicrobial properties .

Anticancer Properties

The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. Thiazole derivatives have been reported to inhibit specific mitotic kinesins, such as HSET (KIFC1), which are crucial for cancer cell division. In vitro studies have shown that modifications in the thiazole structure can lead to enhanced potency against cancer cells .

The biological activity of 3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes like MAO-B and certain kinases involved in cancer cell proliferation.
  • Disruption of Cell Cycle : Thiazole derivatives may interfere with the mitotic spindle formation in cancer cells, leading to cell death.
  • Antioxidant Activity : Some studies suggest that thiazole compounds can act as antioxidants, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives:

  • Antimicrobial Study : A recent study demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. The structure of these compounds was crucial for their efficacy .
  • Cancer Research : Research focused on the inhibition of HSET by thiazole derivatives showed promising results in inducing multipolar spindles in cancer cells, leading to apoptosis .
  • Neuroprotective Research : Investigations into MAO-B inhibitors indicated that modifications to thiazole structures could enhance neuroprotective effects without significant cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol, and how can coupling reactions be optimized?

Methodological Answer: The synthesis of thiazole-containing compounds often involves coupling reactions. For example, aqueous Na₂CO₃ can mediate the reaction between amines (e.g., 5-methyl-1,3-thiazol-2-amine) and electrophilic reagents (e.g., bromopropanoyl chloride) under mild conditions (10–20 minutes stirring), yielding precipitates that are easily filtered and purified . Key parameters include:

  • Molar ratios : Equimolar amounts of reactants.
  • Solvent : Aqueous Na₂CO₃ ensures pH control and accelerates precipitation.
  • Purification : Cold-water washing removes unreacted starting materials.

Q. Table 1: Example Reaction Conditions

Reactant 1Reactant 2SolventTimeYield
5-methyl-1,3-thiazol-2-amine3-bromopropanoyl chloride5% Na₂CO₃ (aq)15 min>85%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Characterization relies on:

  • ¹H/¹³C NMR : To confirm structural integrity and substituent positions (e.g., thiazole ring protons at δ 6.8–7.2 ppm, amino groups at δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=S vibrations at ~680 cm⁻¹) .
  • Elemental Analysis : Validates purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ matching the molecular weight of 214.31 g/mol).

Q. How can computational tools like Multiwfn aid in modeling the compound’s electronic structure?

Methodological Answer: Multiwfn enables:

  • Electrostatic Potential (ESP) Mapping : Visualizes electron-rich/poor regions for predicting reactivity .
  • Bond Order Analysis : Quantifies covalent character in the thiazole ring and amino group interactions .
  • Orbital Composition : Determines contributions of atomic orbitals to frontier molecular orbitals (FMOs), critical for understanding redox behavior .

Q. Table 2: Key Multiwfn Functions

FunctionApplication Example
Electron Localization Function (ELF)Assess steric effects near the dimethyl group
Density-of-States (DOS)Compare electronic properties with analogs

Q. What protocols ensure safe handling and stability during storage?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
  • Degradation Monitoring : Use HPLC with UV detection (λ = 254 nm) to track impurities over time .
  • Safety Precautions : Wear nitrile gloves and safety goggles; avoid prolonged skin contact due to potential irritation .

Advanced Research Questions

Q. How can reaction mechanisms for thiazole-amine coupling be elucidated using kinetic studies?

Methodological Answer:

  • Pseudo-First-Order Kinetics : Monitor reaction progress via UV-Vis spectroscopy (e.g., disappearance of amine absorption at 280 nm) .
  • Activation Energy Calculation : Use Arrhenius plots from rate constants measured at 25–60°C .
  • Isotopic Labeling : Introduce deuterated reagents (e.g., D₂O) to trace proton transfer steps in coupling .

Q. What role do noncovalent interactions play in the compound’s binding to biological targets?

Methodological Answer: Noncovalent interactions (NCIs) can be analyzed via:

  • Hydrogen Bonding : Use Cambridge Structural Database (CSD) surveys to compare bond lengths/angles in similar thiazole complexes .
  • Van der Waals Surfaces : Generate NCI plots (e.g., using Multiwfn) to identify steric repulsion or dispersion forces in protein-ligand docking .

Q. Table 3: NCI Analysis Parameters

Interaction TypeSoftware ToolVisualization Output
Hydrogen bondsMultiwfnReduced density gradient (RDG) isosurfaces
Steric repulsionVMD3D spatial overlap maps

Q. How do thermal degradation pathways vary under oxidative vs. inert conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare mass loss profiles in air (oxidative) vs. N₂ (inert). Decomposition onset temperatures >200°C suggest thermal stability .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products (e.g., methylthiazole fragments) .
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting points or oxidative breakdown) .

Q. What strategies validate the compound’s activity against specific enzymes or receptors?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., purinergic receptors) using AMBER or GROMACS .
  • In Vitro Assays : Use fluorescence polarization to measure inhibition constants (Kᵢ) for enzymes like kinases .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the 5-methyl group with halogens) and compare IC₅₀ values .

Q. Table 4: Example Bioassay Data

AnalogTarget EnzymeIC₅₀ (µM)Reference
Parent compoundKinase X12.3
5-Fluoro-thiazole analogKinase X8.7

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